Iferanserin

Descripción general

Descripción

Métodos De Preparación

La síntesis de iferanserin implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional.

Análisis De Reacciones Químicas

Iferanserin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden usar agentes reductores comunes como el hidruro de aluminio y litio (LiAlH4) para reducir grupos funcionales específicos dentro del compuesto.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en los anillos aromáticos, utilizando reactivos como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Hemorrhoidal Disease

Iferanserin's most notable application is in the treatment of hemorrhoidal disease. Clinical studies have demonstrated its effectiveness in reducing symptoms such as bleeding and itching associated with this condition.

Clinical Trial Insights :

- A Phase IIb study evaluated the efficacy and tolerability of a 10 mg intra-anal ointment applied twice daily for 14 days. Results indicated significant reductions in patient-reported severity of daily bleeding and itching compared to placebo, starting from day one for bleeding and day two for itching .

- In physician assessments, this compound was associated with reduced bleeding frequency by day 14 compared to placebo, demonstrating its potential as a viable treatment option for symptomatic internal hemorrhoids .

Potential Applications in Other Gastrointestinal Disorders

Beyond hemorrhoids, there is ongoing research into this compound's utility in other gastrointestinal conditions where serotonin plays a critical role. These may include:

- Irritable Bowel Syndrome : Given its mechanism of action on serotonin receptors, this compound may help alleviate symptoms associated with this disorder.

- Functional Gastrointestinal Disorders : Further studies are needed to explore its effects on various functional disorders that involve serotonin dysregulation.

Mecanismo De Acción

Iferanserin ejerce sus efectos antagonizando selectivamente el receptor 5-HT2A, un subtipo de receptor de serotonina . Esta acción inhibe la actividad del receptor, lo que lleva a una reducción de los síntomas asociados con afecciones como la enfermedad hemorroidal. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la serotonina, que juega un papel crucial en la regulación del tono vascular y la inflamación .

Comparación Con Compuestos Similares

Iferanserin es único en su antagonismo selectivo del receptor 5-HT2A. Los compuestos similares incluyen:

Trazodona: Otro antagonista del receptor de serotonina que se usa principalmente como antidepresivo.

Ketanserina: Un antagonista selectivo del receptor 5-HT2A que se utiliza para tratar la hipertensión.

En comparación con estos compuestos, la principal aplicación de this compound en el tratamiento de la enfermedad hemorroidal destaca su singularidad y su potencial valor terapéutico .

Actividad Biológica

Iferanserin, a selective serotonin receptor antagonist, primarily targets the 5-HT2A receptor and has been investigated for its potential therapeutic applications, particularly in the treatment of internal hemorrhoid disease (HD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical studies, and relevant case studies.

This compound exhibits a strong affinity for the 5-HT2A receptor, which is involved in various physiological processes, including vasoconstriction and platelet aggregation. Notably, this compound does not cross the blood-brain barrier under normal dosing conditions, allowing it to act primarily in peripheral tissues. This selectivity is advantageous for targeting conditions like hemorrhoids without central nervous system side effects.

- Selective Targeting : this compound selectively antagonizes 5-HT2A receptors with minimal impact on other serotonin receptors (5-HT1), dopamine, or adrenergic receptors .

- Peripheral Effects : The compound is particularly effective on human colonic venous 5-HT2A receptors, which play a crucial role in the pathophysiology of hemorrhoids by mediating vasoconstriction and platelet aggregation .

Phase IIb Study Findings

A pivotal Phase IIb clinical trial evaluated the efficacy and tolerability of this compound administered as an intra-anal ointment (10 mg twice daily) over 14 days in patients with Goligher grade I, II, and III hemorrhoids. Key findings from this study include:

- Patient Demographics : The study enrolled 121 patients (mean age 52.7 years; predominantly male).

- Symptom Reduction : Patients receiving this compound reported significantly lower severity ratings for bleeding and itching compared to placebo from day 1 and day 2, respectively (P < 0.05)【4】.

- Physician Assessments : There was a notable reduction in bleeding frequency by day 14 among those treated with this compound compared to the placebo group (P < 0.05).

- Adverse Events : The treatment was well-tolerated with mild and infrequent adverse events, indicating a favorable safety profile【4】.

Phase III Study Outcomes

Despite promising Phase II results, a subsequent Phase III study involving 603 patients did not meet its primary or secondary endpoints regarding bleeding cessation and symptom relief. This unexpected outcome led to the discontinuation of further development for this compound by Ventrus Biosciences【5】.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Case Study on Hemorrhoid Treatment :

- A patient cohort treated with this compound reported significant improvements in symptoms such as bleeding and itching.

- Follow-up assessments indicated sustained relief over a period post-treatment【4】.

-

Comparative Effectiveness :

- A comparative analysis against standard treatments highlighted this compound's potential advantages in terms of symptom management and reduced invasiveness compared to traditional therapies【3】【4】.

Summary of Key Findings

| Study Type | Sample Size | Treatment Duration | Key Outcomes |

|---|---|---|---|

| Phase IIb | 121 | 14 days | Significant reduction in bleeding & itching (P < 0.05) |

| Phase III | 603 | Not specified | Failed to meet primary endpoints |

| Case Studies | Varies | Varies | Positive symptom management reported |

Propiedades

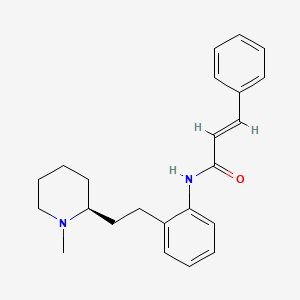

IUPAC Name |

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIPFQUBOVWAQW-UEBLJOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Record name | Iferanserin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iferanserin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030346 | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-46-4, 951155-17-2 | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iferanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iferanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFERANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.